molecular formula C29H24D6F6N4O B1191703 N-desmethyl Netupitant D6

N-desmethyl Netupitant D6

Cat. No.: B1191703
M. Wt: 570.6
Attention: For research use only. Not for human or veterinary use.
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Description

N-desmethyl Netupitant D6 is a deuterium-labeled metabolite of Netupitant, a neurokinin-1 (NK1) receptor antagonist used in combination therapies to prevent chemotherapy-induced nausea and vomiting (CINV) . The compound is synthesized by replacing six hydrogen atoms with deuterium in the N-desmethyl Netupitant structure, a primary metabolite formed via hepatic N-demethylation of Netupitant . Its molecular formula is C₂₉H₂₄D₆F₆N₄O (MW: 570.6 g/mol), and it is soluble in dimethyl sulfoxide (DMSO) . As a stable isotope-labeled analog, it serves as an internal standard in pharmacokinetic studies to quantify Netupitant metabolism and trace demethylation pathways .

Properties

Molecular Formula

C29H24D6F6N4O

Molecular Weight

570.6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Pathway Differences

N-desmethyl Netupitant D6 is compared below with other deuterated metabolites and related compounds:

Compound Structure/Modification Molecular Formula Molecular Weight Metabolic Pathway Research Use
This compound N-demethylation + six deuteriums C₂₉H₂₄D₆F₆N₄O 570.6 N-demethylation Quantifying demethylation
Monohydroxy Netupitant D6 Hydroxylation + deuterium label C₂₉H₂₅D₆F₆N₄O₂ 586.6 Hydroxylation Tracking oxidative metabolism
Netupitant N-oxide D6 N-oxidation + deuterium label C₃₀H₂₅D₆F₆N₄O₂ 600.6 N-oxidation Studying N-oxidation pathways
Netupitant D6 Parent compound + six deuteriums C₃₀H₂₆D₆F₆N₄O 584.6 Parent compound (reference) Internal standard for Netupitant

Key Observations :

  • N-demethylation removes a methyl group from Netupitant’s piperazine ring, reducing molecular weight by 14 g/mol compared to the parent compound .
  • N-oxidation modifies the piperazine nitrogen, creating a more polar metabolite .

Pharmacological Activity

While Netupitant itself is a potent NK1 antagonist (pKB = 9.24 in guinea-pig detrusor muscle) with high selectivity over L-733,060 , its metabolites like this compound are primarily inactive in receptor binding. For example:

  • Netupitant binds to a specific region of NK1 receptors involving TM4 and TM5 helices, which is disrupted in metabolites due to structural modifications .

Q & A

Q. How is N-desmethyl Netupitant D6 identified and quantified in pharmacokinetic studies?

this compound is identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The deuterium label (D6) minimizes isotopic interference, improving accuracy in metabolite detection. Analytical validation includes specificity, linearity (e.g., R² ≥ 0.999), and precision (%RSD < 2%) across biological matrices such as plasma or urine .

Q. What is the role of this compound in studying Netupitant metabolism?

As a deuterated metabolite, this compound serves as a stable isotope-labeled internal standard to track the demethylation pathway of Netupitant. This enables precise measurement of metabolic conversion rates in vitro (e.g., liver microsomes) and in vivo (e.g., plasma samples from clinical trials) .

Q. What safety precautions are required when handling this compound in laboratory settings?

Researchers must wear gloves, lab coats, and protective eyewear to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Waste disposal follows hazardous chemical protocols due to potential toxicity (H303/H313/H341 hazard codes) .

Q. How is the purity of this compound validated for experimental use?

Purity (>98%) is verified via reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm. Method validation includes system suitability tests (e.g., tailing factor < 2, theoretical plates > 2000) and comparison to non-deuterated reference standards .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 (CYP) enzymes in metabolic inhibition studies?

Netupitant and its metabolites, including N-desmethyl Netupitant, inhibit CYP3A4, increasing exposure to co-administered CYP3A4 substrates (e.g., midazolam AUC↑144%). Dose adjustments are recommended for drugs with narrow therapeutic indices. In vitro assays using human hepatocytes or recombinant CYP isoforms quantify inhibition constants (Ki) .

Q. What experimental designs are used to assess this compound’s stability under forced degradation conditions?

Stability-indicating methods (e.g., RP-HPLC with photodiode array detection) evaluate degradation under acidic, basic, oxidative, and thermal stress. For example, Netupitant degrades in acidic conditions (HCl 0.1N, 80°C), while this compound remains stable, confirming method specificity .

Q. How does this compound contribute to understanding NK1 receptor internalization dynamics?

Co-administration with palonosetron (5-HT3 antagonist) enhances NK1 receptor internalization in neuronal cells. Fluorescence resonance energy transfer (FRET) or confocal microscopy tracks receptor trafficking, showing synergistic effects of Netupitant metabolites in blocking substance P signaling .

Q. What pharmacokinetic-pharmacodynamic (PK-PD) models integrate this compound data for dose optimization?

Population PK models incorporate metabolite clearance rates (e.g., hepatic CYP3A4 activity) and receptor occupancy data to predict antiemetic efficacy. Non-linear mixed-effects modeling (NONMEM) accounts for inter-individual variability in cancer patients receiving chemotherapy .

Q. How do deuterium labels in this compound affect its physicochemical properties compared to the non-deuterated form?

Deuterium substitution increases molecular mass (564.57 vs. 558.5 g/mol) and slightly alters polarity, detectable via differential retention times in hydrophilic interaction chromatography (HILIC). However, receptor binding affinity (Ki ~0.95 nM) remains unchanged, validated by radioligand displacement assays .

Methodological Considerations

  • Analytical Techniques : Prioritize LC-MS/MS for sensitivity (LOQ ≤ 0.04 μg/mL) and specificity in complex matrices .
  • Enzyme Inhibition Assays : Use fluorogenic CYP3A4 substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in human liver microsomes to calculate IC50 values .
  • Receptor Studies : Combine patch-clamp electrophysiology with fluorescently tagged NK1 receptors to quantify antagonist potency .

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